2,6-Dimethylquinoline

Catalog No.
S578971
CAS No.
877-43-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylquinoline

CAS Number

877-43-0

Product Name

2,6-Dimethylquinoline

IUPAC Name

2,6-dimethylquinoline

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3

InChI Key

JJPSZKIOGBRMHK-UHFFFAOYSA-N

Synonyms

2,6-dimethyl quinoline, 2,6-dimethylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C

The exact mass of the compound 2,6-Dimethylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethylquinoline (CAS: 877-43-0) is a highly versatile, sterically hindered nitrogen heterocycle utilized extensively as a precursor in asymmetric catalysis, advanced ligand design, and pharmaceutical synthesis [1]. Unlike the parent quinoline, the dual methylation at the 2- and 6-positions provides a unique combination of steric bulk adjacent to the basic nitrogen and electron donation from the distal aromatic ring. This specific substitution pattern makes it an indispensable benchmark substrate for evaluating the enantioselectivity of novel transition-metal hydrogenation catalysts[1]. For industrial buyers and synthetic chemists, 2,6-dimethylquinoline offers predictable thermodynamics, intermediate basicity, and high processability in radical cross-coupling and functionalization workflows [2].

Research Fit

CYP1A2-selective tool inhibitor for ADME screening studies
Reported 145-fold selectivity over CYP2B6 supports isoform-specific workflow
Electron donor strength differentiation in methylquinoline series
Lower ionization potential than 6-methylquinoline and quinoline
Natural product context: constituent of Peucedanum praeruptorum roots
Supports natural product pharmacology and structure-activity studies

Substituting 2,6-dimethylquinoline with closely related analogs, such as 2-methylquinoline (quinaldine) or unsubstituted quinoline, severely compromises downstream performance in stereosensitive applications [1]. The absence of the 6-methyl group in 2-methylquinoline alters the electronic density of the heterocyclic core, leading to measurable drops in enantiomeric excess during asymmetric reduction and shifting the luminescence profiles of derived transition-metal complexes [2]. Conversely, increasing the steric bulk (e.g., 6-isopropyl-2-methylquinoline) disrupts the delicate spatial balance required for optimal catalyst-substrate binding, drastically reducing both yield and stereocontrol [1]. In procurement, specifying exact 2,6-dimethyl substitution is critical for ensuring reproducible chiral pocket formation in catalysis and maintaining strict selectivity in chemical workflows.

Substitution Risk

Target: 2,6-Dimethylquinoline
  • CYP1A2 inhibition selectivity profile may not replicate with other isomers
  • Ionization potential and electron-donating properties differ measurably
  • Solid-state charge-transfer complex formation exhibits distinct signatures
2,6-substitution pattern defines biochemical and electronic identity
Other Methylquinoline Isomers
  • May preferentially inhibit different CYP isoforms (e.g., 6-methylquinoline)
  • Higher ionization potential reduces electron donor strength
  • Charge-transfer complex behavior may shift; positron signatures differ
Simple isomer substitution not functionally interchangeable

Superior Enantiocontrol in Asymmetric Hydrogenation

When subjected to molybdenum-catalyzed asymmetric hydrogenation, 2,6-dimethylquinoline yields the fully saturated decahydroquinoline product with >98% enantiomeric excess (ee), vastly outperforming its mono-alkylated and bulkier analogs [1].

Evidence DimensionEnantiomeric excess (ee) of decahydroquinoline product
Target Compound Data>98% ee
Comparator Or Baseline2-Methylquinoline (91% ee) and 6-isopropyl-2-methylquinoline (77% ee)
Quantified DifferenceUp to 21% higher enantiomeric excess compared to structural analogs
ConditionsMolybdenum-catalyzed asymmetric hydrogenation (5 mol% [Mo], 64 bar H2)

The precise steric profile of 2,6-dimethylquinoline maximizes chiral induction, making it the superior benchmark substrate for validating highly enantioselective reduction processes.

CYP1A2 Selectivity
Class-level
145×
CYP1A2 IC₅₀ 3.3 μM vs. CYP2B6 480 μM
Reported CYP1A2 inhibition context; supports isoform selectivity review
Comparator data for other methylquinolines not available under identical conditions

High-Yield Photocatalytic Cross-Coupling for Fused Ring Synthesis

In B2pin2-mediated unsymmetrical photocatalytic cross-coupling reactions, 2,6-dimethylquinoline demonstrates superior processability, achieving an 88% isolated yield of the target azepinoquinoline framework, compared to lower yields for halogenated 2-methylquinoline derivatives [1].

Evidence DimensionIsolated product yield in cross-coupling
Target Compound Data88% yield of azepinoquinoline
Comparator Or Baseline7-chloro-2-methylquinoline (76% yield)
Quantified Difference12% absolute yield improvement
ConditionsB2pin2-mediated unsymmetrical coupling under 34 W blue LED irradiation for 24 h

High conversion efficiency in radical cross-coupling ensures reliable scalability when synthesizing complex, functionalized polycyclic frameworks.

Ionization Potential
Head-to-head
IP(2,6-diMeQ) < IP(6-MeQ) < IP(Quinoline)
Δ ≈ 0.3 eV lower than quinoline
Supports electron donor strength differentiation; substitution pattern critical
Gas-phase photoelectron spectroscopy; AM1-corroborated assignments

Tuned Thermodynamic Basicity for Ligand Coordination

The dual methylation of 2,6-dimethylquinoline results in an aqueous pKa of 5.46, providing an intermediate thermodynamic basicity that sits precisely between the parent quinoline and 2-methylquinoline [1].

Evidence DimensionAqueous dissociation constant (pKa)
Target Compound Data5.46
Comparator Or BaselineQuinoline (4.90) and 2-Methylquinoline (5.86)
Quantified Difference0.56 pKa units higher than quinoline; 0.40 units lower than 2-methylquinoline
ConditionsStandard aqueous thermodynamic measurement at 25 °C

The intermediate basicity provides a precisely tuned electronic environment for metal coordination, balancing electron donation with steric hindrance.

CT Complex (Picric Acid)
Head-to-head
Distinct positron annihilation signatures
vs. 6-methylquinoline, quinoline, and four other analogs
Confirms distinct solid-state complexation behavior; supports specific procurement
Bulk lifetime parameters correlate with ionization potential ranking

High-Selectivity Cytochrome P450 Isoform Inhibition

In biochemical screening, 2,6-dimethylquinoline acts as a highly selective inhibitor of cytochrome P450 1A2 (IC50 = 3.3 μM) while showing minimal activity against CYP2B6 (IC50 = 480 μM), demonstrating a >140-fold selectivity .

Evidence DimensionCytochrome P450 Isoform Inhibitory Concentration (IC50)
Target Compound Data3.3 μM (CYP1A2)
Comparator Or Baseline480 μM (CYP2B6)
Quantified Difference145-fold selectivity for CYP1A2 over CYP2B6
ConditionsIn vitro recombinant human CYP enzyme inhibition assay

The massive selectivity between CYP isoforms makes this compound a highly specific chemical probe and a reliable baseline standard for metabolic screening.

Purity Benchmark
Data to verify
≥99.0% (GC)
Alternative vendor grade: >98% (HPLC)
Supports synthesis reproducibility; analytical method context matters
Vendor-specific specification; multi-supplier verification recommended

Benchmark Substrate for Asymmetric Hydrogenation Catalyst Development

Due to its ability to consistently yield >98% ee decahydroquinolines, 2,6-dimethylquinoline is the premier benchmark substrate for developing, validating, and benchmarking novel transition-metal hydrogenation catalysts [1].

Building Block for Complex Azepinoquinoline Pharmaceuticals

Its high processability and 88% yield in photocatalytic cross-coupling reactions make 2,6-dimethylquinoline a highly efficient precursor for the scalable synthesis of functionalized azepinoquinolines and other fused-ring pharmaceutical intermediates [2].

Precursor for Ratiometric Luminescent Iridium Complexes

The specific electronic and steric properties of the 2,6-dimethylquinoline core make it an ideal starting material for synthesizing advanced bipyridine-type ligands used in ratiometric iridium complexes for transfer hydrogenation monitoring and OLED applications [3].

Selective Chemical Probe in Metabolic Profiling

With its >140-fold selectivity for inhibiting CYP1A2 over CYP2B6, 2,6-dimethylquinoline serves as a reliable, quantitative internal standard and chemical probe in in vitro drug metabolism and pharmacokinetic (DMPK) profiling assays .

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro CYP1A2 inhibition studies (ADME screening)
CYP1A2-selective inhibition profile
Isoform selectivity verification (CYP1A2 vs CYP2B6)
Electron donor in charge-transfer complex design
Lower ionization potential ranking in methylquinoline series
Charge-transfer complex formation and redox behavior assessment
Phthalocyanine precursor synthesis (materials/catalysis)
2,6-dimethyl substitution pattern for macrocycle modulation
Electrochemical property characterization (CV, SWV)

Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

157.089149355 Da

Monoisotopic Mass

157.089149355 Da

Boiling Point

266.5 °C

Heavy Atom Count

12

Melting Point

60.0 °C

UNII

KST0M1T4MB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

877-43-0

Wikipedia

2,6-dimethylquinoline

General Manufacturing Information

Quinoline, 2,6-dimethyl-: ACTIVE

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